BW 348U87 (CAS 127142-14-7), chemically identified as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, is a highly specific, tight-binding inactivator of herpes simplex virus (HSV) ribonucleotide reductase [1]. In pharmaceutical research and preclinical development, it is primarily procured as a potent synergistic agent used to restore and amplify the efficacy of nucleoside analogs, such as acyclovir (ACV) [1]. By selectively depleting the intracellular deoxynucleotide triphosphate (dNTP) pools required for viral replication, BW 348U87 forces reliance on viral thymidine kinase, fundamentally altering the resistance threshold of mutant viral strains [1]. Its high target specificity, favorable in vivo tolerability, and defined mechanism of action make it a critical reference compound for virology assays, combination therapy formulation studies, and nucleoside analog benchmarking [2].
Substituting BW 348U87 with earlier-generation ribonucleotide reductase (RNR) inhibitors, such as A1110U (BW 1110U81), introduces severe experimental and translational liabilities [1]. First-generation analogs like A1110U suffer from significant hematological toxicity in vivo and lose their inactivating capability when complexed with iron, reverting to weak, non-inactivating inhibitors[REFS-1, REFS-2]. In contrast, BW 348U87 maintains its status as a tight-binding inactivator even in its iron-complexed form, ensuring sustained target suppression in complex biological matrices [2]. Furthermore, generic RNR inhibitors often lack the precise structural tuning required to selectively target viral RNR over host enzymes without inducing off-target cytotoxicity. For researchers developing topical formulations or studying acyclovir-resistant HSV strains, the specific kinetic profile and safety margins of BW 348U87 are strictly non-interchangeable [1].
When selecting a ribonucleotide reductase inhibitor for prolonged in vivo studies, first-generation compounds like A1110U present severe barriers due to dose-limiting hematological toxicity. BW 348U87 was specifically engineered to overcome this liability. In comparative 30-day oral dosing models, BW 348U87 demonstrated zero hematological toxicity at doses up to 60 mg/kg/day, whereas A1110U induced significant hematopoietic suppression [1]. This expanded safety margin makes BW 348U87 the preferred precursor for developing combination antiviral formulations.
| Evidence Dimension | In vivo hematological toxicity threshold |
| Target Compound Data | No toxicity observed at 60 mg/kg/day |
| Comparator Or Baseline | A1110U (BW 1110U81) (Severe toxicity at high oral doses) |
| Quantified Difference | Complete elimination of hematological toxicity at the 60 mg/kg/day threshold |
| Conditions | 30-day oral dosing in rat models |
Enables researchers to conduct prolonged in vivo efficacy and formulation studies without the confounding variable of hematopoietic suppression.
In physiological or iron-rich assay environments, many thiocarbonohydrazones lose their inhibitory potency. Head-to-head kinetic studies reveal that while the iron-complexed form of the comparator A1110U reverts to a weak, non-inactivating inhibitor, iron-complexed BW 348U87 functions as a tight-binding inactivator of human and viral ribonucleotide reductase [1]. Furthermore, BW 348U87 demonstrates a significantly faster rate of enzyme inactivation than A1110U. This ensures that BW 348U87 delivers reproducible, sustained target suppression even in complex biological matrices.
| Evidence Dimension | Mode of enzyme inactivation in iron-complexed state |
| Target Compound Data | Tight-binding inactivator |
| Comparator Or Baseline | A1110U (Weak, non-inactivating inhibitor) |
| Quantified Difference | Shift from weak reversible inhibition to potent tight-binding inactivation |
| Conditions | Enzyme kinetic assays with iron-complexed thiocarbonohydrazones |
Guarantees reliable and reproducible target suppression in iron-rich physiological environments, preventing false negatives in efficacy screening.
Procuring BW 348U87 is critical for laboratories modeling drug-resistant viral infections. While acyclovir (ACV) alone fails against mutant HSV strains, the addition of BW 348U87 synergistically potentiates ACV activity. In vivo studies confirm that BW 348U87 restores antiviral efficacy against three distinct classes of ACV-resistant mutants, including thymidine kinase-deficient, thymidine kinase-altered, and DNA polymerase-mutant strains [1]. This broad-spectrum potentiation makes it an indispensable benchmark material for salvage therapy research.
| Evidence Dimension | Efficacy against ACV-resistant mutant viral strains |
| Target Compound Data | Synergistic potentiation and restoration of antiviral activity |
| Comparator Or Baseline | Acyclovir monotherapy (Clinical failure / resistance) |
| Quantified Difference | Broad-spectrum efficacy restoration across 3 distinct mutant classes |
| Conditions | In vivo dorsum-infected athymic nude mice and snout-infected hairless mice models |
Provides a validated, highly effective pharmacological tool for researchers developing and benchmarking salvage therapies against resistant viral strains.
Due to its lack of dose-limiting hematological toxicity, BW 348U87 is the preferred ribonucleotide reductase inhibitor for formulating and testing combination therapies with nucleoside analogs in murine models[1]. It allows researchers to evaluate long-term topical and oral dosing regimens without the confounding variable of hematopoietic suppression.
Because BW 348U87 acts as a tight-binding inactivator even when complexed with iron, it is heavily utilized in biochemical assays probing the structural differences between viral and human ribonucleotide reductases [2]. Its reproducible performance in iron-rich matrices makes it a highly reliable benchmark for target validation.
BW 348U87 is a critical reference material for laboratories developing salvage therapies against acyclovir-resistant herpes simplex virus [1]. Its proven ability to synergistically restore antiviral efficacy against thymidine kinase-deficient and DNA polymerase-mutant strains makes it an essential positive control in resistance modeling workflows.